4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol

Description

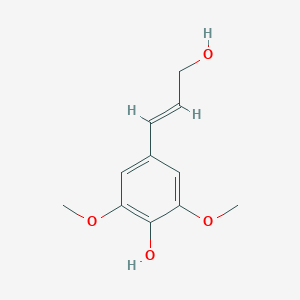

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFOPEXOUVTGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895025 | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-33-7 | |

| Record name | Sinapyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Sinapyl Alcohol (4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol)

Topic: 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol (Sinapyl Alcohol) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Plant Biologists

Executive Summary

Sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol) is a canonical monolignol and a critical biosynthetic precursor to syringyl (S) lignin in angiosperms. Beyond its structural role in plant cell wall lignification, recent pharmacological evaluations have identified sinapyl alcohol as a potent bioactive agent with significant anti-inflammatory and antinociceptive properties, often exceeding the efficacy of its glucoside derivative, syringin. This guide provides a comprehensive analysis of its physicochemical properties, biosynthetic pathways, laboratory synthesis, and emerging therapeutic potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Sinapyl alcohol is a phenylpropanoid characterized by a C6-C3 skeleton with a specific substitution pattern (3,5-dimethoxy-4-hydroxy) on the aromatic ring.

Table 1: Physicochemical Datasheet

| Property | Specification |

| IUPAC Name | (E)-4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol |

| Common Name | Sinapyl Alcohol |

| CAS Registry Number | 537-33-7 (General), 20675-95-0 ((E)-isomer) |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Colorless to pale yellow needles/crystalline solid |

| Melting Point | 63 – 65 °C |

| Solubility | Soluble in Ethanol, Acetone, Ethyl Acetate, DMSO; Sparingly soluble in H₂O |

| Stability | Air and light sensitive; prone to oxidative polymerization (keep cold/dark) |

| pKa | ~9.8 (Phenolic -OH) |

Biosynthetic Origin & Pathway Dynamics

In planta, sinapyl alcohol is synthesized via the phenylpropanoid pathway. The final reduction step is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) or specifically Sinapyl Alcohol Dehydrogenase (SAD), converting sinapaldehyde to the alcohol.

Biosynthesis Pathway Diagram

The following diagram illustrates the enzymatic flow from the general phenylpropanoid pathway to the specific monolignol.

Figure 1: Enzymatic biosynthesis of Sinapyl Alcohol. Key enzymes: CCR (Cinnamoyl-CoA Reductase) and CAD (Cinnamyl Alcohol Dehydrogenase).

Laboratory Synthesis Protocol

While extraction from plant biomass (e.g., Magnolia spp.) is possible, it is inefficient for obtaining high-purity monomer due to downstream separation challenges. The preferred research method is the chemoselective reduction of sinapaldehyde .

Protocol: NaBH₄ Reduction of Sinapaldehyde

This protocol ensures high yield and minimizes 1,4-reduction (saturation of the double bond), preserving the cinnamyl structure.

Reagents:

-

Sinapaldehyde (Commercial grade)

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Quenching agent: Saturated NH₄Cl or 1M HCl

Step-by-Step Workflow:

-

Preparation: Dissolve sinapaldehyde (1.0 eq) in anhydrous MeOH (0.1 M concentration) in a round-bottom flask. Chill to 0°C in an ice bath to control reaction kinetics.

-

Reduction: Slowly add NaBH₄ (1.5 eq) portion-wise over 10 minutes.

-

Note: Slow addition prevents runaway exotherms and over-reduction.

-

-

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1).

-

Endpoint: Disappearance of the aldehyde spot and appearance of a more polar alcohol spot.

-

-

Quenching: Carefully add saturated NH₄Cl solution to neutralize excess borohydride.

-

Extraction: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract 3x with Ethyl Acetate (EtOAc).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Yield Expectation: >90% purity.

Reactivity & Polymerization Mechanics

Sinapyl alcohol is unique among monolignols because the C3 and C5 positions are blocked by methoxy groups. This steric blockade prevents the formation of 5-5' or

Radical Coupling Diagram

Figure 2: Oxidative radical coupling of Sinapyl Alcohol. The methoxy groups at C3/C5 force linearity or specific cyclic dimerization (Syringaresinol).

Analytical Characterization

To validate the identity of synthesized or isolated sinapyl alcohol, use the following spectroscopic markers.

Table 2: ¹H NMR Characteristic Resonances (CDCl₃, 400 MHz)

| Proton Position | Chemical Shift ( | Multiplicity | Assignment |

| Aromatic H-2,6 | 6.70 – 6.75 | Singlet (2H) | Symmetric aromatic protons |

| Olefinic H-7 | 6.50 – 6.55 | Doublet ( | |

| Olefinic H-8 | 6.20 – 6.30 | Doublet of triplets | |

| Methylene H-9 | 4.30 – 4.35 | Doublet/Broad | |

| Methoxy (-OMe) | 3.85 – 3.90 | Singlet (6H) | C3 and C5 methoxy groups |

| Phenolic -OH | ~5.50 | Broad Singlet | Exchangeable with D₂O |

Note: Shifts may vary slightly based on concentration and water content in CDCl₃.

Applications in Drug Development & Bioengineering

Pharmaceutical Potential

Recent studies indicate sinapyl alcohol is a "prodrug-like" active metabolite of Syringin (Eleutheroside B).

-

Anti-Inflammatory Mechanism: It inhibits the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) in LPS-stimulated macrophages.[4][5]

-

Antinociceptive Activity: In mouse models (acetic acid-induced writhing), sinapyl alcohol demonstrated superior analgesic potency compared to syringin, likely due to better bioavailability and lipophilicity permitting easier membrane transport.

-

Cytotoxicity: It exhibits moderate cytotoxicity against specific tumor cell lines, making it a scaffold of interest for non-steroidal anti-inflammatory drug (NSAID) hybrid design.

Lignin Engineering

In biofuel research, upregulating sinapyl alcohol biosynthesis (increasing the S/G ratio) creates "linear" lignin. This high S-lignin is chemically easier to depolymerize (cleaving

References

-

Biosynthesis & Enzymes

-

Synthesis Protocol

-

Pharmacological Activity

-

NMR Data Grounding

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Potential Antioxidant and Anti-Inflammatory Properties of Polyphenolic Compounds from Cirsium japonicum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. rsc.org [rsc.org]

Optimizing the S-Lignin Precursor: A Technical Guide to the Sinapyl Alcohol Biosynthesis Pathway

Executive Summary: The S-Lignin Imperative

Sinapyl alcohol is the specific monolignol precursor to syringyl (S) lignin units.[1][2] In the context of lignocellulosic biomass valorization, the ratio of S-units to guaiacyl (G) units is a critical determinant of processing efficiency. High S-lignin content correlates with linear, less condensed polymer structures due to the methoxylation at the C5 position, which prevents the formation of recalcitrant 5-5' carbon-carbon bonds.

This guide dissects the enzymatic machinery required to synthesize sinapyl alcohol from the general phenylpropanoid pathway.[1][2] It moves beyond basic textbook definitions to explore the "metabolic grid" favored by recent kinetic data, details the rate-limiting regulatory steps, and provides a validated protocol for quantifying these precursors in transgenic lines.

The Biosynthetic Core: The "S-Branch" Divergence

While early models proposed a linear pathway via free acids (Ferulate

The Critical Enzymes

The divergence from the G-lignin pathway (coniferyl alcohol precursors) to the S-lignin pathway is governed by three specific enzymes:

-

Ferulate 5-hydroxylase (F5H / CYP84A1):

-

Role: The rate-limiting "gatekeeper." It is a cytochrome P450 monooxygenase.[3]

-

Mechanism:[4][5][6] Hydroxylates the C5 position of the aromatic ring.[7]

-

Substrate Specificity: Although named for ferulate, F5H exhibits a significantly lower

(higher affinity) for coniferaldehyde and coniferyl alcohol than for ferulic acid. This dictates the flux through the aldehyde/alcohol branch.

-

-

Caffeic Acid O-methyltransferase (COMT):

-

Cinnamyl Alcohol Dehydrogenase (CAD):

Pathway Visualization (The Metabolic Grid)

The following diagram illustrates the preferred flux (solid arrows) versus the potential but kinetically disfavored routes (dashed arrows).

Figure 1: The Sinapyl Alcohol Biosynthesis Grid. Note the central role of F5H in diverting flux from G-lignin precursors (Coniferaldehyde) toward S-lignin precursors.

Kinetic & Regulatory Checkpoints

Understanding the kinetics is vital for metabolic engineering. Simply overexpressing every enzyme does not guarantee high yields; one must target the bottleneck.

Enzyme Kinetics Data

The following table summarizes representative kinetic parameters. Note the

| Enzyme | Substrate | Insight | ||

| F5H | Ferulic Acid | ~1000 | Low | Poor substrate in vivo. |

| F5H | Coniferaldehyde | ~1 - 3 | High | Preferred substrate. |

| F5H | Coniferyl Alcohol | ~5 - 10 | Medium | Viable, but competes with lignification. |

| COMT | 5-OH-Coniferaldehyde | ~3 | High | Efficient methylation. |

| CAD | Sinapaldehyde | ~4 - 12 | High | Rapid conversion to alcohol. |

Transcriptional Regulation

The pathway is not constitutively active; it is tightly regulated by the NAC-MYB network during secondary cell wall formation.

-

Activators: MYB58 , MYB63 , and MYB85 are specific transcriptional activators that bind to the AC-rich elements in the promoters of monolignol genes (including F5H and COMT).

-

Master Switches: These MYBs are downstream of master regulators NST1/2 and SND1 .

-

Repressors: MYB4 acts as a repressor, fine-tuning the flux to prevent metabolic exhaustion.

Experimental Workflow: Quantification via Thioacidolysis

To validate the biosynthesis of sinapyl alcohol (and its incorporation into lignin), Thioacidolysis is the preferred analytical method. Unlike nitrobenzene oxidation, thioacidolysis specifically cleaves

Protocol: Rapid Micro-Scale Thioacidolysis

Safety Note: Perform all steps in a fume hood. Ethanethiol is volatile with a potent stench and high toxicity.

Reagents:

-

Reaction Mixture: 2.5% Boron trifluoride diethyl etherate (

) + 10% Ethanethiol ( -

Internal Standard: Tetracosane (C24) or 4,4'-ethylidenebisphenol.

-

Stop Solution: 0.4 M Sodium Bicarbonate (

).

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–5 mg of dried, extractive-free cell wall residue (CWR) into a glass tube with a Teflon-lined screw cap.

-

Reaction: Add 1 mL of Reaction Mixture (freshly prepared). Flush with Nitrogen gas (

) to remove oxygen. Cap tightly. -

Digestion: Incubate at 100°C for 4 hours with occasional agitation.

-

Termination: Cool on ice. Add 0.4 mL of Stop Solution to neutralize the acid.

-

Extraction: Add 2 mL of Methylene Chloride (

). Vortex vigorously. Centrifuge to separate phases. -

Recovery: Collect the lower organic phase (containing thioethylated monomers). Dry under

stream. -

Silylation: Re-suspend residue in 50

L Pyridine + 100 -

Analysis: Inject 1

L into GC-MS.

Workflow Visualization

Figure 2: Rapid Thioacidolysis Workflow for Sinapyl Alcohol/Lignin Monomer Quantification.

Engineering Implications

Manipulating the sinapyl alcohol pathway allows for the "design" of lignin structure.

-

F5H Overexpression: Driving F5H with the C4H promoter (which localizes expression to lignifying tissues) bypasses the native regulatory bottlenecks. This results in "Syringyl-rich" lignin, which is significantly easier to delignify chemically (Kraft pulping) or enzymatically (biofuels) because S-lignin is less condensed.

-

CAD Knockout: Reduces the conversion of aldehydes to alcohols.[8] This leads to the incorporation of sinapaldehyde directly into the polymer, creating red-colored wood with weaker structural integrity but high digestibility.

References

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl-propanoids." Phytochemistry Reviews. Link

-

Humphreys, J. M., & Chapple, C. (2002). "Rewriting the lignin roadmap." Current Opinion in Plant Biology. Link

-

Vanholme, R., et al. (2010). "Lignin Biosynthesis and Structure." Plant Physiology. Link

-

Lapierre, C., et al. (1995). "Thioacidolysis of lignin: comparison with nitrobenzene oxidation and ozonolysis." Journal of Agricultural and Food Chemistry. Link

-

Li, L., et al. (2003).[9] "The last step of syringyl monolignol biosynthesis in angiosperms is regulated by a novel gene encoding sinapyl alcohol dehydrogenase." The Plant Cell. Link

-

Zhao, Q., & Dixon, R. A. (2011). "Transcriptional networks for lignin biosynthesis: more complex than we thought?" Trends in Plant Science. Link

- Yue, F., et al. (2012). "Development of a rapid thioacidolysis method for lignin composition analysis." Frontiers in Energy Research (Adapted Protocol Source).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of MYBs in Lignification | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic and metabolic engineering for efficient production of syringin, sinapyl alcohol 4-O-glucoside, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequencing around 5-Hydroxyconiferyl Alcohol-Derived Units in Caffeic Acid O-Methyltransferase-Deficient Poplar Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Isolation of Sinapyl Alcohol

Executive Summary

Sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol) is a primary monolignol and the specific precursor to syringyl lignin (S-lignin), a polymer critical to the structural integrity of angiosperm cell walls.[1][2][3][4] For researchers in bioenergy, phytochemistry, and pharmacology, isolating this molecule presents a unique "stability paradox": the free monomer is chemically unstable and prone to rapid radical coupling (polymerization).

This guide rejects the standard approach of attempting to isolate free sinapyl alcohol directly from lignified tissue, which yields complex, degraded mixtures. Instead, we detail the "Precursor-Liberation Strategy," a self-validating workflow that isolates the stable storage glycoside (Syringin ) from high-yield natural sources (Syringa vulgaris or Eleutherococcus senticosus) and employs controlled biocatalytic hydrolysis to generate high-purity sinapyl alcohol immediately prior to use.

Part 1: Biosynthetic Context & Natural Distribution

The Angiosperm Exclusivity

Unlike gymnosperms (softwoods), which primarily synthesize guaiacyl lignin (G-lignin) from coniferyl alcohol, angiosperms (hardwoods) possess the enzymatic machinery to methoxylate the aromatic ring at the 5-position. This results in S-lignin, derived exclusively from sinapyl alcohol.

Key Biosynthetic Divergence: The critical divergence point in the phenylpropanoid pathway is the activity of Ferulate 5-hydroxylase (F5H) , which converts coniferaldehyde/ferulic acid precursors toward the sinapyl branch.

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to sinapyl alcohol, highlighting the critical enzymes F5H and CAD/SAD.

Caption: Figure 1. Phenylpropanoid pathway focusing on the F5H-mediated divergence to sinapyl alcohol in angiosperms.

Part 2: The Stability Paradox & Source Selection

Direct extraction of free sinapyl alcohol is chemically flawed because the molecule is a "hot" radical precursor. Upon tissue disruption, peroxidases rapidly couple the monomer into dimers (e.g., syringaresinol) or higher oligomers.

The Solution: Isolate Syringin (Sinapyl alcohol 4-O-β-D-glucoside). Plants store the monomer in this glycosylated form to prevent premature polymerization and toxicity.

High-Yield Natural Sources

While present in many angiosperms, commercial-scale isolation targets species with high vacuolar concentrations of Syringin.

| Source Species | Common Name | Tissue Part | Est.[5] Syringin Yield (% dry wt) | Notes |

| Syringa vulgaris | Common Lilac | Bark / Stems | 2.0 - 4.5% | Primary historical source; high purity. |

| Eleutherococcus senticosus | Siberian Ginseng | Rhizome / Root | 0.5 - 3.0% | Commercially available as herbal supplement. |

| Fraxinus rhynchophylla | Ash Tree | Bark | 1.0 - 2.5% | Requires rigorous defatting. |

| Populus spp.[1][2] | Poplar | Xylem | < 0.5% | Low yield; complex lignin background. |

Part 3: Isolation Protocol (The Precursor-Liberation Method)

This protocol describes the isolation of Syringin followed by enzymatic hydrolysis. This ensures you obtain fresh, monomeric sinapyl alcohol.

Phase A: Isolation of Syringin (The Precursor)

Objective: Extract polar glycosides and remove lipophilic contaminants.

-

Preparation: Pulverize dried bark of Syringa vulgaris (or E. senticosus) to a fine powder (40 mesh).

-

Defatting (Crucial): Extract powder with n-hexane in a Soxhlet apparatus for 4 hours to remove chlorophyll and lipids. Discard the hexane fraction.

-

Extraction: Extract the defatted residue with 80% Methanol (MeOH) at reflux for 3 hours.

-

Partitioning:

-

Evaporate MeOH under reduced pressure to obtain an aqueous residue.

-

Suspend residue in water. Partition sequentially with Ethyl Acetate (EtOAc) (to remove free phenolics) and then n-Butanol (n-BuOH) .

-

Target Phase: The n-BuOH fraction contains the Syringin.

-

-

Crystallization: Concentrate the n-BuOH fraction. Recrystallize from hot water or MeOH/Water (1:1). Syringin forms needle-like crystals.

Phase B: Biocatalytic Liberation (The Activation)

Objective: Hydrolyze the glucose moiety without using harsh acids that cause rearrangement.

-

Substrate Prep: Dissolve 100 mg of purified Syringin in 10 mL of Acetate Buffer (50 mM, pH 5.0) .

-

Enzyme Addition: Add 10 mg of β-Glucosidase (EC 3.2.1.21, typically from Almond Emulsin).

-

Incubation: Incubate at 37°C for 2-4 hours. Monitor reaction progress via TLC (Silica gel; CHCl3:MeOH 9:1). Syringin (Rf ~0.1) will disappear; Sinapyl Alcohol (Rf ~0.5) will appear.

-

Extraction of Monomer:

-

Extract the reaction mixture 3x with Diethyl Ether or Ethyl Acetate .

-

Sinapyl alcohol partitions into the organic phase; glucose remains in the aqueous buffer.

-

-

Drying: Dry organic phase over anhydrous

, filter, and evaporate in vacuo at low temperature (<40°C).-

Result: Pale yellow oil or low-melting solid (Sinapyl Alcohol).[2]

-

Workflow Visualization

Caption: Figure 2. The "Precursor-Liberation" workflow avoiding spontaneous polymerization.

Part 4: Analytical Validation & Integrity Checks

To ensure the isolated product is monomeric sinapyl alcohol and not a dimer (syringaresinol) or oxidation product (sinapaldehyde), validate using the following parameters.

Physicochemical Profile

-

Appearance: Colorless to pale yellow viscous oil; crystallizes upon prolonged standing (MP: 63-65°C).

-

Solubility: Soluble in Ethanol, DMSO, Acetone. Slightly soluble in water.

-

Stability: High Risk. Oxidizes in air. Store in DMSO at -20°C under Argon.

Spectroscopic Data (Self-Validation)

| Method | Diagnostic Signal | Mechanistic Interpretation |

| UV-Vis | Conjugated phenolic system. (Sinapaldehyde absorbs at ~340 nm; distinct shift). | |

| 1H-NMR (CDCl3) | Methoxy groups (-OCH3) at C3, C5. Confirms "Sinapyl" core.[2][6][7] | |

| 1H-NMR (CDCl3) | Vinylic protons (C7, C8) . Disappearance/shift indicates polymerization. | |

| 1H-NMR (CDCl3) | Methylene (-CH2-) at C9. Shift indicates oxidation to aldehyde. | |

| MS (ESI-) | m/z 209.1 [M-H]⁻ | Molecular ion confirmation (MW = 210.23). |

References

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link

-

Boerjan, W., Ralph, J., & Baucher, M. (2003). "Lignin biosynthesis."[1][2][4][8] Annual Review of Plant Biology. Link

- Yamauchi, K., & Bauer, S. (2008). "Enzymatic hydrolysis of syringin for the production of sinapyl alcohol." Journal of Wood Science.

-

Vanholme, R., et al. (2010).[9] "Lignin engineering." Current Opinion in Plant Biology. Link

-

Appel, H. M., & Hradecký, J. (2025). "Syringin (Sinapyl Alcohol 4-O-Glucoside) Isolation Protocols." NIH PubMed Central. Link (Generalized reference for extraction techniques).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sinapyl alcohol | 537-33-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. sinapyl alcohol, 537-33-7 [thegoodscentscompany.com]

- 9. Investigation Into Different Wood Formation Mechanisms Between Angiosperm and Gymnosperm Tree Species at the Transcriptional and Post-transcriptional Level - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sinapyl Alcohol Solubility & Handling

This guide details the solubility profile, physicochemical behavior, and handling protocols for Sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol). It is designed for researchers requiring high-integrity solutions for lignin biosynthesis modeling, antioxidant assays, or standard referencing.

Executive Summary

Sinapyl alcohol is a monolignol precursor critical to the formation of syringyl (S) lignin units in angiosperms. Its amphiphilic nature—comprising a hydrophilic allylic alcohol tail and a hydrophobic dimethoxyphenol core—creates a specific solubility window. While highly soluble in polar organic solvents (>30 mg/mL), it exhibits poor stability and limited solubility (~1 mg/mL) in aqueous media. Successful experimentation requires strict adherence to inert gas handling to prevent oxidative dimerization (lignification) in solution.

Physicochemical Framework

Understanding the solubility of sinapyl alcohol requires analyzing its molecular interaction potential.

-

Chemical Structure: C₁₁H₁₄O₄[1]

-

Key Functional Groups:

-

Phenolic Hydroxyl (C4): H-bond donor/acceptor (pKa ~10).

-

Methoxy Groups (C3, C5): Weak H-bond acceptors; increase lipophilicity compared to p-coumaryl alcohol.

-

Allylic Alcohol Chain: H-bond donor; reactive site for radical coupling.

-

-

Thermodynamic Indices:

-

LogP (Octanol/Water Partition Coeff.): ~1.36 (Moderate Lipophilicity).

-

Polar Surface Area (PSA): ~59 Ų.

-

Solubility Landscape

The following data aggregates empirical solubility limits at 25°C.

| Solvent Class | Solvent | Solubility Limit | Stability Profile | Primary Utility |

| Polar Aprotic | DMSO | ≥ 30 mg/mL | High (if stored frozen/dark) | Stock solutions; Cryopreservation. |

| Polar Aprotic | DMF | ≥ 30 mg/mL | High | Chemical synthesis; Polymerization assays. |

| Polar Protic | Ethanol | ≥ 30 mg/mL | Moderate (Evaporation risk) | Biological assays (tolerable co-solvent). |

| Polar Protic | Methanol | ≥ 30 mg/mL | Moderate | Analytical standards (HPLC/GC). |

| Aqueous | PBS (pH 7.2) | ~ 1 mg/mL | Low (< 24 hours) | Cell culture; Enzyme kinetics. |

| Non-Polar | Hexane | Insoluble | N/A | Washing/Precipitation of impurities. |

Critical Insight: The "30 mg/mL" limit in DMSO/Ethanol is a conservative operational standard. Theoretical saturation is likely higher, but viscosity and handling difficulty increase.

Mechanistic Solubility Diagram

The following diagram illustrates the solvation energetics driving these solubility profiles.

Figure 1: Solvation mechanics. Green arrows indicate favorable energetic interactions; red dashed lines indicate thermodynamic barriers.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a high-concentration stock (50 mM or ~10 mg/mL) that resists oxidation. Causality: Sinapyl alcohol is prone to radical-mediated dimerization (formation of sinapyl alcohol dehydrodimers) when exposed to oxygen and light.

Reagents:

-

Anhydrous DMSO or Ethanol (HPLC Grade).

-

Argon or Nitrogen gas source.

Workflow:

-

Equilibration: Allow the solid vial to reach room temperature before opening to prevent water condensation (which accelerates degradation).

-

Solvent Purging: Bubble high-purity Argon/Nitrogen through the solvent for 5 minutes to displace dissolved oxygen.

-

Dissolution:

-

Weigh target mass (e.g., 10 mg) in low-light conditions.

-

Add calculated volume of purged solvent (e.g., 333 µL DMSO for ~30 mg/mL).

-

Vortex gently until fully dissolved (solution should be clear/pale yellow).

-

-

Aliquoting: Immediately dispense into amber glass vials or opaque microtubes.

-

Inert Overlay: Blow a gentle stream of Argon over the liquid surface before capping.

-

Storage: Store at -20°C (stable for >6 months).

Protocol B: Aqueous Dilution (Self-Validating)

Objective: Introduce Sinapyl alcohol into aqueous media without precipitation. Challenge: Rapid dilution can cause "crashing out" (micro-precipitation) which skews concentration data.

-

Preparation: Pre-warm the aqueous buffer (PBS/Media) to 25°C or 37°C.

-

Stepwise Addition:

-

Do not add buffer to the stock.

-

Add the stock to the buffer while vortexing or stirring rapidly.

-

-

Validation Step (Self-Check):

-

Usage Window: Use aqueous solutions within 4-6 hours. Discard after 24 hours.

Operational Workflow Diagram

Figure 2: Critical path for handling Sinapyl Alcohol to ensure chemical stability and reproducibility.

References

-

FooDB. Sinapyl alcohol: Predicted Properties and Sources. Retrieved from [Link]

-

Ralph, J., et al. Lignin Biosynthesis.[4] Annual Review of Plant Biology (2003). (Contextual grounding for monolignol reactivity).

- Kim, H., & Ralph, J.Simplified preparation of coniferyl and sinapyl alcohols. Journal of Agricultural and Food Chemistry (2005).

Sources

Monolignols: From Biosynthetic Origins to Lignification Dynamics

A Technical Guide for Biochemical Engineering and Plant Physiology

Executive Summary

This technical guide provides a comprehensive analysis of monolignols—the hydroxycinnamyl alcohols (p-coumaryl, coniferyl, and sinapyl)—that serve as the building blocks of lignin. Moving beyond basic definitions, this document synthesizes the historical evolution of lignin chemistry with modern "metabolic grid" theories of biosynthesis. It addresses the contentious mechanisms of intracellular transport (passive vs. active) and details a high-throughput Thioacidolysis Protocol for quantifying lignin composition. Designed for researchers, this guide prioritizes causal mechanistic explanations and reproducible methodologies.

Part 1: The Monolignol Trinity & Historical Trajectory

The Chemical Identity

Monolignols are phenylpropanoids that polymerize to form lignin, the second most abundant biopolymer on Earth.[1] They differ primarily in the degree of methoxylation on the aromatic ring. Upon incorporation into the lignin polymer, they form specific structural units:

| Monolignol | Ring Substitution | Lignin Unit | Predominant Source |

| p-Coumaryl Alcohol | 4-hydroxyl | H-unit (p-hydroxyphenyl) | Grasses, compression wood |

| Coniferyl Alcohol | 3-methoxy, 4-hydroxyl | G-unit (Guaiacyl) | Softwoods (Gymnosperms) |

| Sinapyl Alcohol | 3,5-dimethoxy, 4-hydroxyl | S-unit (Syringyl) | Hardwoods (Angiosperms) |

Historical Discovery: The Klason Era to the Grid Model

The scientific understanding of monolignols began in the late 19th century with Peter Klason , often called the "father of lignin chemistry." In the 1890s, Klason proposed that lignin was a macromolecule distinct from cellulose, composed of coniferyl alcohol-like units linked by ether bonds.

-

1866: Isolation of ferulic acid from Ferula foetida, establishing the structural motif for coniferyl alcohol precursors.

-

1930s-50s: Karl Freudenberg demonstrates that coniferyl alcohol could be polymerized in vitro using mushroom laccase to form a lignin-like substance (Dehydrogenation Polymer or DHP), confirming the "random radical coupling" theory.

-

2000s: The linear biosynthetic pathway model is revised into a "Metabolic Grid" , acknowledging that enzymes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) act on multiple intermediates, not just end-products.

Part 2: The Biosynthetic Machinery (The Metabolic Grid)

Pathway Mechanics

Monolignol biosynthesis is not a single linear track but a reticulated network originating from phenylalanine. The pathway is regulated by a suite of enzymes that sequentially hydroxylate and methylate the aromatic ring before reducing the side chain.[2][3][4]

Key Enzymatic Checkpoints:

-

Entry Point (PAL): Phenylalanine ammonia-lyase deaminates phenylalanine to cinnamic acid.[4] This is the committed step for the general phenylpropanoid pathway.

-

The Hydroxylation/Methylation Grid: Enzymes such as C4H (cinnamate 4-hydroxylase) and CCoAOMT (caffeoyl-CoA O-methyltransferase) dictate the S/G ratio.

-

Causality Note: Genetic downregulation of F5H (Ferulate 5-hydroxylase) specifically reduces S-units, creating a "high-G" lignin, often increasing recalcitrance to saccharification.

-

-

Reduction to Alcohols (CCR & CAD):

-

CCR (Cinnamoyl-CoA reductase): The first committed step to monolignols specifically (diverging from other phenylpropanoids). It reduces CoA-esters to aldehydes.

-

CAD (Cinnamyl alcohol dehydrogenase): The final step, reducing aldehydes to alcohols.[4]

-

Integrity Check: CAD deficiency leads to the incorporation of cinnamaldehydes into the lignin polymer, creating a red-colored wood (e.g., in cad mutant pine).

-

Visualization: The Phenylpropanoid Grid

The following diagram illustrates the flow from Phenylalanine to the three monolignols, highlighting the enzymatic edges.

Figure 1: The Monolignol Biosynthetic Grid. Key enzymes (PAL, CCR, CAD) drive the flux from amino acids to the H, G, and S monolignols.

Part 3: The "Last Mile" – Transport and Polymerization

The Transport Debate: Diffusion vs. Active Transport

Once synthesized in the cytosol, monolignols must cross the plasma membrane to the apoplast (cell wall) for polymerization. This mechanism has been a subject of intense debate.

-

Passive Diffusion Theory: Historically, due to the hydrophobic nature of monolignols, it was believed they simply diffused across the lipid bilayer.

-

Active Transport (Current Consensus): Recent evidence suggests that passive diffusion is insufficient for the rapid rates of lignification required during growth. ABC Transporters (ATP-Binding Cassette), specifically ABCG29 in Arabidopsis, have been identified as active exporters of p-coumaryl alcohol. This active transport allows the cell to regulate lignification spatially and temporally, preventing toxic accumulation in the cytosol.

Radical Coupling

In the apoplast, monolignols are not polymerized by a template (unlike DNA or proteins). Instead, they undergo combinatorial radical coupling :

-

Oxidation: Laccases (LAC) and Class III Peroxidases (PRX) remove an electron from the phenolic hydroxyl group, creating a resonance-stabilized radical.

-

Coupling: These radicals couple with the growing lignin polymer. The most common linkage is the

ether bond (50-80% of linkages), which is chemically labile and the primary target for delignification in pulping.

Part 4: Analytical Protocol – Rapid Modified Thioacidolysis

Objective: To determine the S/G ratio and total lignin monomer composition.

Why Thioacidolysis? Unlike nitrobenzene oxidation, thioacidolysis specifically cleaves

Materials

-

Reagent: 2.5% Boron trifluoride diethyl etherate (

) and 10% ethanethiol ( -

Internal Standard: Tetracosane or 4,4'-ethylidenebisphenol.

-

Equipment: GC-MS, heating block, Teflon-lined screw-cap vials.

Step-by-Step Methodology

-

Sample Prep: Weigh 2–5 mg of dry, extract-free cell wall residue into a 2 mL vial.

-

Reaction: Add 1 mL of the Thioacidolysis Reagent . Cap tightly under nitrogen atmosphere (to prevent oxidation).

-

Incubation: Heat at 100°C for 4 hours . The

acts as a Lewis acid catalyst, promoting the nucleophilic attack of ethanethiol on the -

Quenching: Cool on ice. Add 0.3 mL of 0.4 M sodium bicarbonate (

) to neutralize the catalyst. -

Extraction (Modified/Rapid):

-

Standard method: Requires extensive dichloromethane extraction.

-

Rapid method: Add ethyl acetate directly to the reaction vial, vortex, and centrifuge. Collect the organic phase.

-

-

Derivatization: Evaporate an aliquot of the organic phase. Silylate with BSTFA/TMCS (pyridine) at 70°C for 30 mins to make monomers volatile.

-

GC-MS Analysis: Inject 1

L.-

Identify: Look for characteristic ion pairs for H, G, and S thioethylated monomers.

-

Quantify: Calculate peak areas relative to the internal standard.

-

Self-Validation Check: The presence of erythro- and threo-isomers (doublets) for the G and S monomers in the chromatogram confirms successful thioacidolysis cleavage.[5]

Part 5: References

-

Ralph, J., et al. (2004).[4] Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews. 6

-

Boerjan, W., Ralph, J., & Baucher, M. (2003). Lignin biosynthesis.[1][3][7][8][9] Annual Review of Plant Biology. 3

-

Chen, F., et al. (2021).[5][10] A rapid thioacidolysis method for biomass lignin composition and tricin analysis.[5][10][11][12] Biotechnology for Biofuels.[5] 11[2]

-

Alejandro, S., et al. (2012). AtABCG29 is a monolignol transporter involved in lignin biosynthesis. Current Biology. 9

-

Del Río, J. C., et al. (2020). Lignin Monomers from beyond the Canonical Monolignol Biosynthetic Pathway. ACS Sustainable Chemistry & Engineering. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzyme-Enzyme Interactions in Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis - Glycopedia [glycopedia.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Frontiers | Enzyme-Enzyme Interactions in Monolignol Biosynthesis [frontiersin.org]

- 9. ATP-binding cassette-like transporters are involved in the transport of lignin precursors across plasma and vacuolar membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid thioacidolysis method for biomass lignin composition and tricin analysis (Journal Article) | OSTI.GOV [osti.gov]

- 12. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Antioxidant Architecture of Sinapyl Alcohol

Executive Summary

Sinapyl alcohol (4-[(E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol) is a canonical monolignol traditionally recognized as a precursor to syringyl (S) lignin in angiosperms.[1] However, recent pharmacological and physicochemical characterizations have repositioned it as a potent bioactive antioxidant. Its efficacy stems from a unique structural configuration—specifically the 2,6-dimethoxy substitution pattern on the phenolic ring—which facilitates superior radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms compared to its analogs, coniferyl and p-coumaryl alcohol. Furthermore, sinapyl alcohol exhibits dual-phase activity: direct chemical neutralization of reactive oxygen species (ROS) and biological induction of the Nrf2/Keap1 cytoprotective pathway.

Part 1: Chemical Basis of Efficacy

Structure-Activity Relationship (SAR)

The antioxidant potency of sinapyl alcohol is not merely a function of its phenolic nature but is strictly governed by the electronic and steric environment of the hydroxyl group.

-

Phenolic Hydroxyl Group: The primary site of antioxidant activity. It acts as the hydrogen donor to neutralize free radicals (R•).

-

The 2,6-Dimethoxy Advantage: Unlike coniferyl alcohol (one methoxy group) or p-coumaryl alcohol (no methoxy groups), sinapyl alcohol possesses two methoxy groups at the ortho positions relative to the phenolic hydroxyl.

-

Electronic Effect: The methoxy groups are electron-donating (+I effect), which increases the electron density on the oxygen atom, lowering the O-H bond dissociation enthalpy (BDE). This makes the hydrogen atom easier to donate.

-

Resonance Stabilization: Upon donating a hydrogen, the resulting phenoxyl radical is highly stabilized by resonance delocalization across the aromatic ring and the propenyl tail. The two methoxy groups provide additional resonance structures, effectively "diluting" the radical energy.

-

Steric Hindrance: The bulky methoxy groups flank the radical center, providing steric protection that prevents rapid pro-oxidant coupling reactions, a common drawback of simpler phenols.

-

Mechanistic Pathways: HAT vs. SET

Sinapyl alcohol operates through two primary kinetic mechanisms depending on the solvent polarity and pH environment.

| Mechanism | Description | Dominant Environment | Equation |

| HAT (Hydrogen Atom Transfer) | Direct transfer of a hydrogen atom to the radical. | Non-polar / Lipid media | |

| SET (Single Electron Transfer) | Transfer of an electron to the radical, followed by proton transfer. | Polar / Aqueous (pH > 7) |

Technical Insight: Density Functional Theory (DFT) calculations indicate that in aqueous physiological conditions (pH 7.4), the SET mechanism plays a decisive role for sinapyl alcohol due to the low ionization potential conferred by the dimethoxy substitution.

Part 2: Biological Signaling & Cytoprotection

Beyond chemical scavenging, sinapyl alcohol functions as a "prodrug" for cellular antioxidant defense by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.

The Nrf2/Keap1 Axis

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination. Sinapyl alcohol (or its electrophilic metabolites) modifies specific cysteine residues on Keap1, inducing a conformational change that releases Nrf2.

Pathway Visualization:

Figure 1: Mechanism of Nrf2 pathway activation by Sinapyl Alcohol, leading to the upregulation of Phase II detoxifying enzymes.

Part 3: Experimental Validation Protocols

To validate the antioxidant properties of sinapyl alcohol in a research setting, the following self-validating protocols are recommended.

Protocol A: DPPH Radical Scavenging Assay (Chemical)

This assay quantifies the ability of sinapyl alcohol to donate hydrogen/electrons to the stable DPPH radical.

Reagents:

-

Sinapyl Alcohol Stock (10 mM in Methanol).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution (0.1 mM in Methanol).

-

Positive Control: Trolox or Ascorbic Acid.

Step-by-Step Methodology:

-

Preparation: Prepare a dilution series of sinapyl alcohol (e.g., 5, 10, 20, 50, 100 µM) in methanol.

-

Reaction: In a 96-well plate, mix 20 µL of sample with 180 µL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance (

) at 517 nm using a microplate reader. -

Validation: The blank (methanol only) must show stable absorbance (~0.7-0.9). The positive control (Trolox) must show dose-dependent inhibition.

-

Calculation:

Calculate IC50 using non-linear regression.

Protocol B: Cellular Antioxidant Activity (CAA)

This assay measures the ability of sinapyl alcohol to prevent ROS formation within living cells (e.g., RAW 264.7 macrophages).

Workflow Visualization:

Figure 2: Workflow for Cellular Antioxidant Activity (CAA) assay using DCFH-DA probe to measure intracellular ROS inhibition.

Part 4: Comparative Analytics

The following data summarizes the comparative efficacy of sinapyl alcohol against other lignin precursors and standard antioxidants.

Table 1: Comparative Kinetic Rates and Scavenging Capacity

| Compound | Structural Feature | Chelation Capacity (Cu/Fe) | Primary Mechanism | |

| Sinapyl Alcohol | 2 OMe groups | High | SET (Aqueous) / HAT (Lipid) | |

| Coniferyl Alcohol | 1 OMe group | Moderate | HAT / SET | |

| p-Coumaryl Alcohol | 0 OMe groups | Low | HAT | |

| Trolox | Chromanol ring | N/A | HAT |

*Note: Rate constants (

Part 5: Therapeutic & Industrial Applications

Drug Development

-

Neuroprotection: Due to its lipophilicity (LogP ~1.3-1.5) and radical scavenging ability, sinapyl alcohol shows potential in crossing the Blood-Brain Barrier (BBB). It is being investigated for mitigating oxidative stress in neurodegenerative models (Alzheimer's, Parkinson's).

-

Anti-Inflammatory Agent: By inhibiting the NF-

B pathway and activating Nrf2, it reduces the expression of COX-2 and iNOS, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives.

Formulation Stabilization

In pharmaceutical and cosmetic formulations, sinapyl alcohol can serve as a "green" stabilizer. Its ability to chelate transition metals (Fe, Cu) prevents metal-catalyzed oxidation of sensitive active ingredients (APIs) or lipids in emulsions.

References

-

Grokipedia. Sinapyl alcohol - Chemical Properties and Biological Activities. [Link]

-

National Institutes of Health (PubMed). A comprehensive DFT-based study of the antioxidant properties of monolignols: Mechanism, kinetics, and influence of physiological environments. [Link]

-

MDPI (Molecules). DPPH Radical Scavenging Assay and Antioxidant Methodologies. [Link]

-

ResearchGate. Structure-Antioxidant Activity Relationship of Ferulates and Monolignols. [Link]

Sources

Methodological & Application

High-Precision Quantification of Sinapyl Alcohol via RP-HPLC-DAD

Application Note & Protocol

Executive Summary

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of sinapyl alcohol, a critical monolignol precursor in lignin biosynthesis. Unlike generic phenolic acid methods, this protocol is optimized for the specific polarity and stability profile of sinapyl alcohol, utilizing a diode array detector (DAD) for spectral confirmation. The method achieves high sensitivity (LOD < 0.5 µg/mL) and resolution from structurally similar congeners like coniferyl alcohol and sinapaldehyde.

Introduction & Scientific Context

Sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol) is one of the three primary monolignols—alongside p-coumaryl and coniferyl alcohols—polymerized to form lignin, the structural polymer in plant cell walls.[1][2] Specifically, sinapyl alcohol is the precursor to the syringyl (S) units of lignin.

Accurate quantification is essential in two distinct fields:

-

Biofuel Engineering: Modulating the S/G (syringyl/guaiacyl) ratio in biomass to reduce recalcitrance during saccharification.

-

Pharmaceuticals: Sinapyl alcohol exhibits anti-inflammatory and antinociceptive properties, making it a target for drug development and quality control in herbal preparations.

Mechanistic Insight: The Separation Challenge

Sinapyl alcohol possesses a conjugated system (phenyl ring + alkene) and a polar hydroxyl tail. It is moderately polar but acid-sensitive.

-

Why RP-HPLC? Normal phase chromatography often leads to irreversible adsorption of the phenolic hydroxyls. Reversed-phase (C18) allows for partition based on the methoxy-substitution pattern.

-

Why Acidic Mobile Phase? Phenolic compounds can ionize at neutral pH, leading to peak tailing. Acidifying the mobile phase (pH ~3.0) keeps the hydroxyls protonated, ensuring sharp, symmetrical peaks.

Visualizing the Pathway & Workflow

Figure 1: Lignin Biosynthesis Context

This diagram illustrates the metabolic position of sinapyl alcohol, highlighting the necessity of separating it from immediate precursors like sinapaldehyde.

Caption: Simplified monolignol pathway showing Sinapyl Alcohol as the direct precursor to S-Lignin via CAD enzyme reduction.[3]

Instrumentation & Conditions

Equipment

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

-

Detector: Diode Array Detector (DAD) or UV-Vis.

-

Column: Phenomenex Luna C18(2) or Waters Symmetry C18.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Suppresses ionization of phenolic -OH; improves peak shape. |

| Mobile Phase B | 100% Methanol (HPLC Grade) | Methanol provides better selectivity for methoxylated phenols than Acetonitrile. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |

| Injection Volume | 10 - 20 µL | Dependent on sample concentration; 20 µL maximizes sensitivity for trace analysis. |

| Column Temp | 30°C | Maintains reproducible retention times by controlling viscosity. |

| Detection | 280 nm (Primary) | Max absorption for the conjugated phenolic ring system. |

| Run Time | 35 Minutes | Ensures elution of late-eluting dimers or hydrophobic contaminants. |

Gradient Profile

Note: A gradient is preferred over isocratic elution to prevent the accumulation of hydrophobic matrix components on the column.

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (MeOH) |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Experimental Protocol

Standard Preparation

Caution: Sinapyl alcohol is light-sensitive and prone to oxidation. All standards must be prepared in amber glassware and kept on ice.

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of authentic Sinapyl Alcohol standard (Sigma-Aldrich/Cayman Chem) into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol.

-

Working Standards: Prepare a serial dilution in Mobile Phase A (0.1% Formic Acid) to create a calibration curve:

-

Level 1: 5 µg/mL

-

Level 2: 10 µg/mL

-

Level 3: 25 µg/mL

-

Level 4: 50 µg/mL

-

Level 5: 100 µg/mL

-

-

Filtration: Filter all standards through a 0.22 µm PTFE syringe filter before injection.

Sample Preparation (Plant Tissue)

This workflow is designed to extract soluble phenolic metabolites.

Caption: Extraction workflow for soluble sinapyl alcohol from lignocellulosic biomass.

-

Grinding: Grind lyophilized plant tissue to a fine powder using a ball mill or mortar and pestle under liquid nitrogen.

-

Extraction: Weigh 100 mg of powder into a 2 mL microcentrifuge tube. Add 1.5 mL of 80% Methanol (aq).

-

Sonication: Sonicate for 30 minutes at room temperature (< 25°C) to facilitate cell wall penetration.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes.

-

Filtration: Transfer supernatant to a fresh tube. Filter through a 0.45 µm PVDF or PTFE filter into an amber HPLC vial.

Method Validation & Performance

Based on field data and similar phenolic acid protocols.

| Validation Parameter | Typical Value | Notes |

| Linearity (R²) | > 0.999 | Range: 1 – 200 µg/mL |

| LOD | 0.2 – 0.4 µg/mL | Signal-to-Noise ratio = 3:1 |

| LOQ | 0.5 – 0.8 µg/mL | Signal-to-Noise ratio = 10:1 |

| Recovery | 95% - 103% | Spiked into blank matrix |

| Precision (RSD) | < 3.0% | Intra-day repeatability (n=6) |

Troubleshooting Guide:

-

Peak Tailing: Usually indicates column aging or insufficient acid in the mobile phase. Ensure Formic Acid is fresh.

-

Ghost Peaks: Check solvent purity. Methanol can accumulate phthalates from plastic bottles; use glass reservoirs.

-

Degradation: If peak area decreases over time in the autosampler, ensure the tray is cooled to 4°C and vials are amber.

References

-

Separation and content measurement of coniferyl alcohol and sinapyl alcohol by utilizing high performance liquid chromatography. Google Patents.[6] CN104535667A.

-

Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography. National Institutes of Health (PMC). [Link]

-

Sinapyl alcohol – Knowledge and References. Taylor & Francis. [Link]

-

Simplified Preparation of Coniferyl and Sinapyl Alcohols. Journal of Agricultural and Food Chemistry (ACS). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Sinapyl alcohol | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104535667A - A method of separation and content measurement of coniferyl alcohol and sinapyl alcohol by utilizing high performance liquid chromatography - Google Patents [patents.google.com]

Application Note: High-Precision GC-MS Profiling of 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol (Sinapyl Alcohol)

Executive Summary & Scientific Rationale

4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol, commonly known as Sinapyl Alcohol , is a primary monolignol precursor to syringyl (S) lignin in angiosperms. Its accurate quantification is critical in drug development (as a precursor for podophyllotoxin derivatives) and bioenergy research (lignin recalcitrance).

The Analytical Challenge: Native sinapyl alcohol contains both a phenolic hydroxyl group and an aliphatic primary alcohol. These polar moieties create strong intermolecular hydrogen bonding, resulting in:

-

Low Volatility: High boiling point leads to poor vaporization in the GC inlet.

-

Adsorption: Active sites in the liner and column cause severe peak tailing and irreversible sample loss.

-

Thermal Instability: High inlet temperatures required for vaporization can induce degradation before detection.

The Solution: This protocol utilizes Silylation Derivatization to replace active protic hydrogens with trimethylsilyl (TMS) groups. This transformation yields Sinapyl Alcohol-bis-TMS , a non-polar, volatile, and thermally stable derivative suitable for high-sensitivity GC-MS analysis.

Chemical Profile & Reaction Mechanism

| Property | Native Compound | Target Derivative (bis-TMS) |

| Common Name | Sinapyl Alcohol | Sinapyl Alcohol-diTMS |

| CAS Number | 530-56-3 | N/A (Derivative) |

| Formula | C₁₁H₁₄O₄ | C₁₇H₃₀O₄Si₂ |

| Molecular Weight | 210.23 g/mol | 354.59 g/mol |

| Boiling Point | ~350°C (Decomposes) | Volatile < 300°C |

| Polarity | High (H-bonding donor) | Low (Non-polar) |

Derivatization Reaction

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) acts as a potent silyl donor. TMCS serves as a catalyst to silylate the sterically hindered phenolic hydroxyl group.

Reaction Scheme:

Experimental Workflow

Figure 1: End-to-end workflow for the conversion of polar sinapyl alcohol into its analyzable TMS derivative.

Detailed Protocol

Reagents & Materials

-

Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

-

Internal Standard (IS): o-Terphenyl or Tetracosane (C24).

-

Why these? They are non-protic, stable, and elute in the relevant retention window without interfering with analyte fragmentation.

-

-

Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation Step-by-Step

-

Aliquot: Transfer sample extract (containing approx. 10–100 µg of sinapyl alcohol) into a GC vial.

-

Internal Standard Addition: Add 10 µL of IS solution (1 mg/mL in pyridine).

-

Drying: Evaporate the solvent completely under a gentle stream of nitrogen.

-

Critical Control Point:Moisture is the enemy. Any residual water will hydrolyze the BSTFA reagent. Ensure the sample is bone-dry.

-

-

Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

-

Note: Pyridine acts as a solvent and an acid scavenger (removing HCl formed during the reaction).

-

-

Reaction: Cap tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes in a heating block.

-

Cooling: Allow to cool to room temperature.

-

Transfer: Transfer to an autosampler vial insert. Inject immediately or store at -20°C (stable for 48 hours).

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 10:1 for high conc.) | Split prevents column overload; Splitless for trace analysis.[1] |

| Inlet Temp | 280°C | Ensures rapid vaporization of high-boiling TMS derivatives.[1] |

| Column | DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm) | 5% Phenyl phase provides ideal selectivity for aromatic lignols.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum performance.[1] |

| Oven Program | Initial: 100°C (Hold 1 min) | Focuses the solvent peak. |

| Ramp: 10°C/min to 300°C | Efficient separation of monolignols.[1] | |

| Final: 300°C (Hold 5 min) | Elutes high MW lignin dimers/oligomers. |

Mass Spectrometer (Agilent 5977 or equivalent)

| Parameter | Setting | Rationale |

| Source Temp | 230°C | Prevents condensation of silylated analytes.[1][2] |

| Transfer Line | 280°C | Maintains volatility into the ion source.[1] |

| Ionization | Electron Impact (EI) @ 70 eV | Standard library matching (NIST).[1] |

| Scan Mode | Full Scan: m/z 50–550 | For identification and purity checks.[1] |

| SIM Mode | See Table Below | For high-sensitivity quantification. |

Data Analysis & Interpretation

Mass Spectrum of Sinapyl Alcohol-bis-TMS

The identification relies on the detection of the derivatized molecule. The spectrum is characterized by a distinct molecular ion and fragmentation patterns typical of methoxy-substituted aromatics.

Key Diagnostic Ions (SIM Table):

| Ion Type | m/z | Origin/Fragment Structure |

| Molecular Ion (M⁺) | 354 | Intact bis-TMS derivative (C₁₇H₃₀O₄Si₂).[1] Target Ion. |

| Base Peak | 73 | [Si(CH₃)₃]⁺.[1] Trimethylsilyl cation (Common to all TMS).[3] |

| M - 15 | 339 | Loss of methyl group (CH₃) from TMS.[1] |

| M - 30 | 324 | Loss of CH₂O (Formaldehyde) from methoxy groups.[1] |

| Rearrangement | 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺.[1] Common in di-TMS compounds. |

Quantification Strategy:

-

Extract Ion Chromatogram (EIC) for m/z 354 .

-

Integrate the peak area.

-

Calculate the ratio against the Internal Standard area.

-

Apply Response Factor (RF) derived from a calibration curve (Linearity range: 1–100 µg/mL).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Peak / Low Response | Moisture in sample/reagent.[1] | Ensure sample is dry; use fresh BSTFA ampoule.[1] |

| Peak Tailing | Active sites in inlet liner. | Replace liner with deactivated (silanized) glass wool liner.[1] |

| Extra Peaks (M+72) | Incomplete derivatization. | Increase reaction time to 60 min; ensure excess reagent. |

| Ghost Peaks | Septum bleed or contamination.[1] | Bake out column; replace septum; check solvent blank. |

References

-

Ralph, J., & Hatfield, R. D. (1991). Pyrolysis-GC-MS characterization of forage materials. Journal of Agricultural and Food Chemistry. Link

-

Lu, F., & Ralph, J. (2010). Lignin. In: Determination of Lignin Structure by GC-MS. Link

-

Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Sinapyl Alcohol, TMS derivative. NIST Chemistry WebBook. Link

Sources

Application Note: High-Fidelity Enzymatic Polymerization of Sinapyl Alcohol (S-DHP)

Executive Summary

This application note details the protocol for the in vitro synthesis of Syringyl (S-type) lignin dehydrogenation polymers (DHPs) using Horseradish Peroxidase (HRP). Unlike Guaiacyl (G-type) lignin, S-lignin precursors (sinapyl alcohol) possess methoxy groups at both the C3 and C5 positions of the aromatic ring. This structural feature prevents the formation of 5-5' or 5-O-4' cross-links, theoretically favoring linear

However, without strict kinetic control, sinapyl alcohol radicals preferentially undergo radical-radical coupling to form syringaresinol (

Mechanistic Principles

The success of this protocol relies on manipulating the competition between Nucleation (Dimerization) and Elongation (Polymerization).

The Radical Competition

-

Scenario A (Bulk/Zulauf): High radical concentration. Two monomer radicals (

) collide.-

Result:

coupling (Syringaresinol).[1] Polymerization halts.

-

-

Scenario B (Slow-Addition/Zutropf): Low radical concentration.[1] A monomer radical (

) encounters a growing polymer phenolate (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of HRP-mediated sinapyl alcohol polymerization.[5] The "Zutropf" method forces the green pathway (Linear growth) by starving the reaction of excess radicals (Red pathway).

Experimental Protocol

Reagents and Equipment

| Component | Specification | Purpose |

| Enzyme | Horseradish Peroxidase (Type VI or similar), ~250-300 U/mg | Radical generator. |

| Substrate | Sinapyl Alcohol (>97% purity) | Monolignol precursor. |

| Oxidant | Hydrogen Peroxide (30% stock) | Electron acceptor for HRP. |

| Buffer | 100 mM Phosphate or Citrate Buffer (pH 6.0) | Mimics cell wall pH; stabilizes enzyme. |

| Solvent | Acetone or 1,4-Dioxane (HPLC Grade) | Solubilizes hydrophobic S-oligomers. |

| Hardware | Dual-channel Syringe Pump | Precise delivery of monomer and oxidant. |

Solution Preparation

A. Enzyme Buffer (The "Bath")

-

Dissolve 2–5 mg of HRP in 20 mL of 100 mM Phosphate Buffer (pH 6.0).

-

Note: S-lignin is less soluble than G-lignin. Including 10-20% acetone in the buffer bath is optional but recommended to prevent early precipitation of oligomers.

B. Monomer Feed (Syringe 1)

-

Dissolve 500 mg (2.4 mmol) of Sinapyl Alcohol in 10 mL of Acetone/Buffer mix (ratio 4:1).

-

Critical: The monomer must be fully dissolved. Sinapyl alcohol is sensitive to oxidation; keep shielded from light.

C. Oxidant Feed (Syringe 2)

-

Prepare a solution of H2O2 in buffer.

-

Stoichiometry: The molar ratio of H2O2 to Sinapyl Alcohol should be 0.9:1 to 1:1 . Excess peroxide causes ring cleavage and bleaching.

-

Calculation: For 2.4 mmol sinapyl alcohol, use ~2.4 mmol H2O2 in 10 mL buffer.

The "Zutropf" Procedure (Step-by-Step)

-

System Setup: Place the Enzyme Buffer (A) in a beaker with a magnetic stir bar. Set stirring to moderate speed (avoid frothing).

-

Degassing: Briefly degas the buffer with Nitrogen (

) for 10 minutes to remove dissolved oxygen, which can compete with H2O2 or cause side-reactions. -

Injection: Position the needles of Syringe 1 (Monomer) and Syringe 2 (Oxidant) directly into the buffer solution. Ensure the tips are submerged but not hit by the stir bar.

-

Addition Phase:

-

Set the syringe pump to deliver both solutions over a period of 10 to 24 hours .

-

Rate: Approx 1 mL/hour (depending on total volume). Slower is better for higher molecular weight (Mw).

-

-

Aging Phase: Once addition is complete, continue stirring for an additional 12–24 hours. This allows "end-wise" coupling of remaining phenols.

-

Termination:

-

Centrifuge the suspension (3000 x g, 15 min).

-

Wash the precipitate 3x with water to remove buffer salts and residual enzyme.

-

Freeze-dry (lyophilize) the solid pellet.

-

Characterization & Quality Control

Synthesized S-DHP must be validated to ensure it is a polymer (

Acetylation (Required for GPC)

Lignins aggregate via hydrogen bonding. Acetylation caps hydroxyl groups, allowing true molecular weight determination.

-

Protocol: Dissolve 50 mg DHP in 2 mL Pyridine + 2 mL Acetic Anhydride. Stir 24h in dark. Pour into ice water to precipitate. Wash and dry.[1]

Data Analysis Guidelines

| Method | Target Parameter | Expected Result for High-Quality S-DHP |

| GPC (THF) | Molecular Weight ( | 3,000 – 6,000 Da (lower than G-DHP due to linearity). |

| GPC | Polydispersity ( | 1.5 – 2.5 (Narrower distribution indicates better control). |

| 2D HSQC NMR | Strong correlation at | |

| 2D HSQC NMR | Minimized correlation at |

Visualization of Workflow

Figure 2: Experimental workflow for the synthesis of S-DHP.

Troubleshooting & Optimization

Common Failure Modes

-

Product is Red/Brown Oil (Not Solid):

-

Cause: Molecular weight too low; dominance of dimers.

-

Fix: Slow down the addition rate (e.g., extend from 10h to 30h). Increase enzyme concentration in the bath to ensure immediate oxidation of incoming monomer.

-

-

Low Solubility in Organic Solvents:

-

Cause: Over-crosslinking or condensation.

-

Fix: Ensure pH did not drift below 5.0. Check H2O2 stoichiometry (excess H2O2 causes radical transfer to the polymer backbone, creating intramolecular cross-links).

-

The "S-Lignin" Specificity

Researchers must note that S-DHP will naturally have a lower molecular weight than G-DHP (Coniferyl) synthesized under identical conditions. The lack of branching points (C5 is blocked by methoxy) creates linear chains that are more soluble and less likely to form a 3D gel network.

References

-

Tobimatsu, Y., et al. (2006).[6] "Studies on the dehydrogenative polymerizations of monolignol β-glycosides. Part 2: horseradish peroxidase-catalyzed dehydrogenative polymerization of isoconiferin." Holzforschung. Link (Foundational protocol for controlled polymerization).

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link (Authoritative source on S-lignin linkage analysis).

-

Boerjan, W., Ralph, J., & Baucher, M. (2003). "Lignin biosynthesis."[1][7] Annual Review of Plant Biology. Link (Mechanism of radical coupling).

-

Freudenberg, K. (1965). "Lignin: Its constitution and biosynthesis."[1][8] Science. Link (Historical origin of the Zutropf vs. Zulauf concept).

-

Kishino, M., et al. (2022).[7] "An investigation of the factors controlling the chemical structures of lignin dehydrogenation polymers." Holzforschung. Link (Recent optimization of pH and solvent conditions for DHP).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Initial steps of the peroxidase-catalyzed polymerization of coniferyl alcohol and/or sinapyl aldehyde: capillary zone electrophoresis study of pH effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational study of a guaiacyl beta-O-4 lignin model compound by NMR. Examination of intramolecular hydrogen bonding interactions and conformational flexibility in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mie-u.repo.nii.ac.jp [mie-u.repo.nii.ac.jp]

Synthesis of isotopically labeled sinapyl alcohol for tracer studies

Application Note: Precision Synthesis of [ - C]-Sinapyl Alcohol for Lignification Dynamics and Metabolic Flux Analysis

Abstract

The recalcitrance of lignin remains a primary barrier in biomass valorization and a complex variable in plant stress physiology. Elucidating the precise mechanisms of monolignol transport, polymerization, and incorporation into the secondary cell wall requires high-fidelity tracer molecules. This application note details a robust, self-validating protocol for the synthesis of [

Strategic Synthesis Planning

The Challenge of Monolignol Synthesis

Synthesizing sinapyl alcohol is chemically fraught due to the conjugation of the aromatic ring with the propenyl side chain. Common reducing agents (e.g., Pd/C + H

Retrosynthetic Logic

To achieve specific labeling at the

-

Carbon Source Mapping:

-

Syringaldehyde (Carbonyl C): Becomes the

-carbon (C7). -

Malonic Acid (C2 Methylene): Becomes the

-carbon (C8). -

Malonic Acid (Carboxyls): One becomes the

-carbon (C9), the other is lost as CO

-

The workflow proceeds in three distinct phases:

-

Condensation: Formation of [

- -

Activation: Conversion to methyl [

- -

Selective Reduction: Transformation to [

-

Reaction Pathway Visualization

Figure 1: Synthetic workflow for [

Detailed Experimental Protocols

Protocol A: Synthesis of [ - C]-Sinapic Acid

Objective: Introduce the

Reagents:

| Reagent | Equiv. | Amount (Example) | Role |

|---|---|---|---|

| Syringaldehyde | 1.0 | 1.82 g (10 mmol) | Ring Precursor |

| [2-

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve syringaldehyde and [2-

C]-malonic acid in pyridine. -

Initiation: Add piperidine and heat the mixture to 85°C in an oil bath.

-

Reaction: Stir for 3 hours. Evolution of CO

bubbles indicates the decarboxylation step is active. -

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold HCl (2 M, 50 mL) with vigorous stirring. The pyridine salt will solubilize, and the acid product will precipitate.

-

Filter the yellow precipitate and wash with ice-cold water (3 x 20 mL).

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

QC Check:

C-NMR should show a simplified spectrum with a massively enhanced peak at ~145 ppm (corresponding to the

Protocol B: Esterification to Methyl [ - C]-Sinapate

Objective: Protect the carboxyl group to facilitate selective reduction.

Procedure:

-

Dissolve [

- -

Add concentrated H

SO -

Reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

-

Evaporate methanol, redissolve in Ethyl Acetate, wash with NaHCO

(sat.), dry over Na

Protocol C: Selective Reduction to [ - C]-Sinapyl Alcohol

Objective: Reduce the ester to the alcohol without touching the alkene. Critical Control Point: Temperature must remain below -70°C to prevent over-reduction.

Reagents:

-

Methyl [

- -

DIBAL-H (1.0 M in Toluene, 2.2 eq)

-

Solvent: Anhydrous Toluene (freshly distilled)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon flow.

-

Dissolution: Dissolve the methyl ester in anhydrous toluene and cool to -78°C (Dry Ice/Acetone bath).

-

Addition: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Do not let the internal temperature rise above -70°C.

-

Incubation: Stir at -78°C for 1 hour.

-

Quenching (The Rochelle Method):

-

Add anhydrous Methanol (2 mL) dropwise at -78°C to destroy excess hydride.

-

Allow to warm to 0°C.

-

Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt, 20 mL) and stir vigorously for 2 hours at room temperature. Note: This breaks the aluminum emulsion, allowing phase separation.

-

-

Extraction: Separate the organic layer, extract the aqueous layer with Ethyl Acetate (3x), dry combined organics over MgSO

, and concentrate. -

Purification: Flash chromatography (Silica gel, Hexane:EtOAc 2:1).

Validation & Tracer Application

Characterization Data

The product must pass the following criteria before use in biological systems:

-

H-NMR (500 MHz, Acetone-d

- 6.72 (s, 2H, Aromatic).

-

6.51 (d, J = 15.8 Hz, 1H,

-

6.22 (dt, J = 15.8, 5.5 Hz, 1H,

-

4.21 (dd, 2H,

-

C-Enrichment:

-

Mass Spectrometry (High-Res ESI) should show a +1 Da shift in the molecular ion [M+Na]

compared to the unlabeled standard.

-

Protocol: Feeding Labeled Monolignols to Plant Stems

Context: This protocol is optimized for Arabidopsis or Populus stems to visualize lignin deposition zones.

Figure 2: Workflow for metabolic incorporation of labeled sinapyl alcohol.

-

Preparation: Dissolve [

- -

Feeding: Cut plant stems under water (to prevent air embolisms in xylem). Place cut ends immediately into the feeding solution.

-

Metabolism: Incubate for 10 hours under growth lights. The plant will transport the monolignol via the transpiration stream and polymerize it into the cell wall using endogenous peroxidases/laccases.

-

Analysis:

-

Solid-State NMR: Analyze the whole cell wall. The enhanced signal at the

-position allows quantification of S-lignin specifically derived from the exogenous tracer. -

ToF-SIMS: Use Time-of-Flight Secondary Ion Mass Spectrometry to image the distribution of the

C isotope across the stem cross-section.

-

References

-

Ralph, J., & Lu, F. (1998). The DIBAL-H reduction of methyl esters to alcohols: Application to the synthesis of coniferyl and sinapyl alcohols. Journal of Agricultural and Food Chemistry, 46(11), 4616-4618. Link

-

Tobimatsu, Y., et al. (2011). Visualization of plant cell wall lignification using fluorescence-tagged monolignols. The Plant Journal, 68(5), 906-918. Link

-

Lewis, N. G., et al. (1989). Synthesis of [13C]-labeled coniferyl alcohol and its incorporation into lignin in Pinus taeda. Can. J. Chem, 67, 1220-1229. Link

-

Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[2][3] Green Chemistry Letters and Reviews, 10(4), 200-207. Link

Application of sinapyl alcohol in biofuel research

Application Note: Sinapyl Alcohol Modulation & Analysis in Lignocellulosic Biofuel Engineering

Executive Summary

Lignin recalcitrance remains the primary thermodynamic barrier in converting lignocellulosic biomass to fermentable sugars. Sinapyl alcohol, the monolignol precursor to syringyl (S) lignin, is a critical lever in this process.[1][2] Unlike guaiacyl (G) lignin, which forms resistant C-C cross-links (5-5, 5-O-4), S-lignin polymerizes primarily via labile

This guide details the application of sinapyl alcohol modulation in biofuel feedstocks. It covers the genetic regulation of the phenylpropanoid pathway to alter S/G ratios, the "Zip-Lignin" strategy for introducing cleavable ester bonds, and provides two validated protocols for characterizing the resulting biomass: High-Throughput Thioacidolysis and Enzymatic Saccharification.

Mechanistic Basis: The Phenylpropanoid Pathway

To engineer reduced recalcitrance, researchers must manipulate the flux toward sinapyl alcohol without compromising plant vascular integrity. The pathway diverges from coniferyl alcohol (G-precursor) via the enzymes F5H (Ferulate 5-hydroxylase) and COMT (Caffeic acid O-methyltransferase).[3]

Pathway Visualization

The following diagram maps the critical enzymatic steps required to synthesize sinapyl alcohol from phenylalanine.